1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a bromobenzoyl group, a piperidinyl moiety, and a trifluoroethyl group attached to an imidazolidine-2,4-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromobenzoyl Intermediate: The synthesis begins with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) chloride.
Piperidinylation: The 2-bromobenzoyl chloride is then reacted with piperidine to form 1-(2-bromobenzoyl)piperidine. This step is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Imidazolidine Core: The next step involves the reaction of 1-(2-bromobenzoyl)piperidine with ethyl isocyanate to form the imidazolidine-2,4-dione core. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.
Introduction of the Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced by reacting the intermediate with 2,2,2-trifluoroethylamine. This step is usually performed under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as polymers and coatings with specific properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and nuclear receptors.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazolidine derivatives, such as 1-(2-bromobenzoyl)-3-methylimidazolidine-2,4-dione and 1-(2-chlorobenzoyl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
Uniqueness: The presence of both the bromobenzoyl and trifluoroethyl groups in the compound provides it with unique chemical and biological properties, such as enhanced stability and specific interactions with molecular targets.
Properties
IUPAC Name |
1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N3O3/c18-13-4-2-1-3-12(13)15(26)22-7-5-11(6-8-22)23-9-14(25)24(16(23)27)10-17(19,20)21/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVBEXJAIGCDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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